![molecular formula C7H16ClNO2S B613192 H-D-Met-oet hcl CAS No. 7512-43-8](/img/structure/B613192.png)
H-D-Met-oet hcl
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Overview
Description
H-D-Met-OEt Hydrochloride, also known as D-Methionine ethyl ester hydrochloride, is a specialty product for proteomics research . Its molecular formula is C7H16ClNO2S and it has a molecular weight of 213.73 .
Molecular Structure Analysis
The molecular structure of H-D-Met-OEt Hydrochloride is represented by the formula C7H16ClNO2S . The exact structure can be found in various chemical databases .
Scientific Research Applications
Drug-Polymer Interactions in Solid Dispersions
A study explored interactions within solid dispersions of cationic drugs and anionic polymers processed by the hot-melt extrusion technique, which could be relevant for understanding how H-D-Met-oet hcl might interact with other compounds in a pharmaceutical context (Maniruzzaman et al., 2013).
Bioavailability Alteration through Drug Interactions
Another study investigated the influence of hydroxychloroquine on the bioavailability of oral metoprolol, providing insights into how certain compounds can interact to affect drug bioavailability, which might be relevant for understanding the pharmacokinetics of this compound (Somer et al., 2000).
Chromatography in Drug Development
A review discussed chromatographic methods for analyzing metformin hydrochloride in various samples, highlighting the role of chromatography in pharmaceutical analysis, which could be applied to this compound (Hussain et al., 2017).
Drug Delivery Systems
Research on modified release of metformin hydrochloride using ion exchange resin in floating mucoadhesive tablets might offer insights into innovative drug delivery methods that could potentially be applicable to this compound (Marmwar, 2016).
Methionine Regulation in Tumor Cells
A study on the regulation of O6-methylguanine-DNA methyltransferase by methionine in human tumor cells can provide insights into the metabolic pathways and molecular interactions relevant to cancer research, potentially applicable to this compound research (Kokkinakis et al., 1997).
Mechanism of Action
Mode of Action
. This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of complex organic compounds.
Biochemical Pathways
Given its role in the synthesis of peptides and proteins , it can be inferred that it may be involved in the protein synthesis pathway.
Result of Action
Given its role in the synthesis of peptides and proteins , it can be inferred that it may contribute to the formation of these macromolecules, which play crucial roles in various cellular functions.
Safety and Hazards
H-D-Met-OEt Hydrochloride should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions of H-D-Met-OEt Hydrochloride are not explicitly stated in the available resources. However, it’s worth noting that it’s used in proteomics research, which is a rapidly advancing field .
properties
IUPAC Name |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQEUBJAIORR-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCSC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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